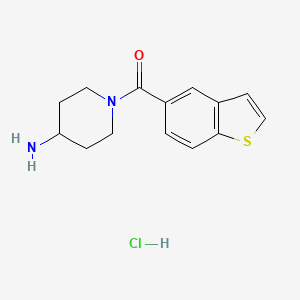
(4-Aminopiperidin-1-yl)-(1-benzothiophen-5-yl)methanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Aminopiperidin-1-yl)-(1-benzothiophen-5-yl)methanone; hydrochloride, commonly known as ABT-089, is a potent and selective nicotinic acetylcholine receptor agonist. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
ABT-089 acts as a selective agonist of the α4β2 subtype of nicotinic acetylcholine receptors, which are widely distributed in the brain and play a crucial role in cognitive function, learning, and memory. It enhances the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive processes.
Biochemical and Physiological Effects:
ABT-089 has been shown to improve cognitive function, memory, and attention in animal models and human clinical trials. It also enhances the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive processes. However, it has been shown to have limited effects on motor function and no effect on mood or anxiety.
Advantages and Limitations for Lab Experiments
ABT-089 has several advantages for lab experiments, including its high potency and selectivity for the α4β2 subtype of nicotinic acetylcholine receptors, which allows for precise targeting of specific brain regions. However, it has been shown to have limited effects on motor function and no effect on mood or anxiety, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for research on ABT-089, including its potential therapeutic applications in various neurological and psychiatric disorders, as well as its potential use as a cognitive enhancer in healthy individuals. Further studies are needed to determine the optimal dosages and administration routes, as well as the long-term effects and safety profile of ABT-089. Additionally, research is needed to investigate the potential interactions of ABT-089 with other drugs and substances, as well as its effects on different populations such as children and the elderly.
Synthesis Methods
ABT-089 can be synthesized through a multi-step process involving the reaction of 1-benzothiophene-5-carboxylic acid with thionyl chloride, followed by the reaction with 4-aminopiperidine. The final product is obtained by the reaction of the intermediate with methanesulfonyl chloride and subsequent deprotection with hydrochloric acid.
Scientific Research Applications
ABT-089 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. It has been shown to improve cognitive function, memory, and attention in animal models and human clinical trials.
properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(1-benzothiophen-5-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS.ClH/c15-12-3-6-16(7-4-12)14(17)11-1-2-13-10(9-11)5-8-18-13;/h1-2,5,8-9,12H,3-4,6-7,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWLOKUVEKPFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC3=C(C=C2)SC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminopiperidin-1-yl)-(1-benzothiophen-5-yl)methanone;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzothiophen-5-yl-[4-(dimethylamino)piperidin-1-yl]methanone](/img/structure/B7630680.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrimidin-4-one](/img/structure/B7630683.png)
![N-[3-[(1-ethylcyclopentyl)methylcarbamoylamino]propyl]acetamide](/img/structure/B7630685.png)
![4-[[(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7630709.png)
![5-[3-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl-N,N,2-trimethylaniline](/img/structure/B7630714.png)
![N-[1-(3-methyl-1,2-oxazole-5-carbonyl)piperidin-3-yl]piperidine-3-carboxamide;hydrochloride](/img/structure/B7630718.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,2,5,5-tetramethyloxolan-3-amine](/img/structure/B7630720.png)
![1-[[3-[(Thiolan-3-ylamino)methyl]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7630722.png)
![1-Benzothiophen-5-yl-[3-(dimethylamino)piperidin-1-yl]methanone](/img/structure/B7630728.png)
![4-[(8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630730.png)
![N-[cyclopropyl-(2,5-difluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7630731.png)
![[3-Methyl-1-[(5-methyl-1,3-oxazol-2-yl)methyl]piperidin-3-yl]methanol](/img/structure/B7630738.png)
![4-[(2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol](/img/structure/B7630749.png)